molecular formula C9H12N2O3 B13917379 Methyl 1-(tetrahydro-3-furanyl)-1H-pyrazole-4-carboxylate

Methyl 1-(tetrahydro-3-furanyl)-1H-pyrazole-4-carboxylate

Cat. No.: B13917379
M. Wt: 196.20 g/mol
InChI Key: SNECUYXQUHYQIH-UHFFFAOYSA-N
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Description

Methyl 1-(Tetrahydrofuran-3-yl)pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a tetrahydrofuran moiety and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(Tetrahydrofuran-3-yl)pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents under acidic or basic conditions . The reaction conditions often involve refluxing in solvents such as ethanol or toluene, with catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may employ multi-step synthesis involving the preparation of intermediate compounds, followed by cyclization and esterification reactions. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity, making the process more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(Tetrahydrofuran-3-yl)pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

methyl 1-(oxolan-3-yl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-9(12)7-4-10-11(5-7)8-2-3-14-6-8/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNECUYXQUHYQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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